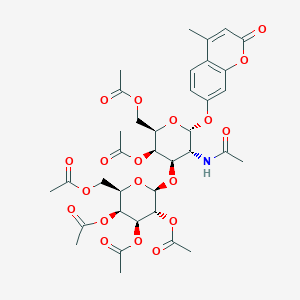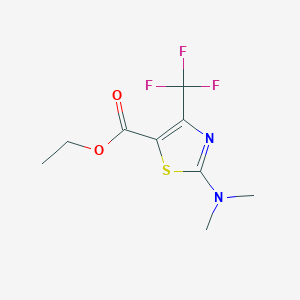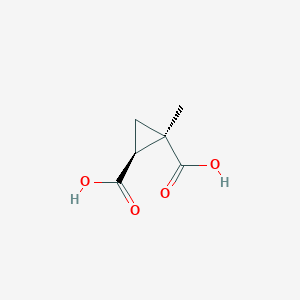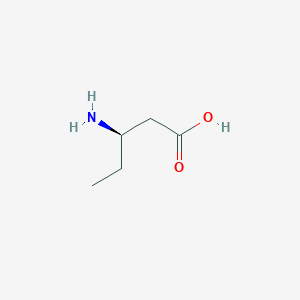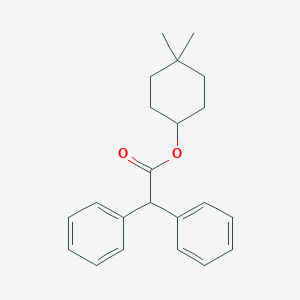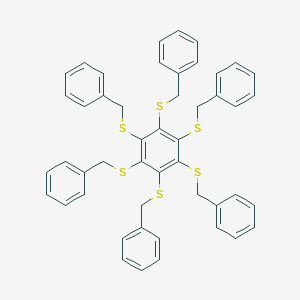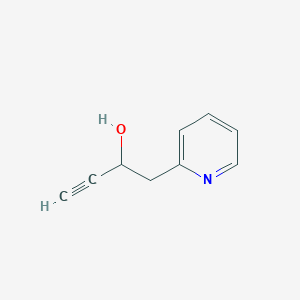
1-Pyridin-2-ylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-2-ylbut-3-yn-2-ol, also known as PBO, is a chemical compound that belongs to the class of alkynols. It has a molecular formula of C9H9NO and a molecular weight of 147.18 g/mol. PBO is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Pyridin-2-ylbut-3-yn-2-ol is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then participate in a variety of chemical reactions, including catalysis and organic synthesis.
Biochemical And Physiological Effects
1-Pyridin-2-ylbut-3-yn-2-ol has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-inflammatory agent and may also have antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Pyridin-2-ylbut-3-yn-2-ol is its ability to form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of 1-Pyridin-2-ylbut-3-yn-2-ol is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 1-Pyridin-2-ylbut-3-yn-2-ol. One area of interest is the development of new synthetic methods for 1-Pyridin-2-ylbut-3-yn-2-ol and its derivatives. Another area of interest is the exploration of 1-Pyridin-2-ylbut-3-yn-2-ol's potential applications in catalysis, organic synthesis, and other areas of chemistry. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-Pyridin-2-ylbut-3-yn-2-ol and its potential as a therapeutic agent.
Synthesis Methods
1-Pyridin-2-ylbut-3-yn-2-ol can be synthesized through a variety of methods, including the reaction of 2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a catalyst, such as copper(II) chloride. Another method involves the reaction of 2-pyridinecarboxaldehyde with propargyl bromide in the presence of a base, such as potassium carbonate.
Scientific Research Applications
1-Pyridin-2-ylbut-3-yn-2-ol has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a ligand in coordination chemistry. 1-Pyridin-2-ylbut-3-yn-2-ol can form stable complexes with a variety of metal ions, including copper, nickel, and palladium, which can be used in catalysis, organic synthesis, and other applications.
properties
CAS RN |
134541-95-0 |
|---|---|
Product Name |
1-Pyridin-2-ylbut-3-yn-2-ol |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-pyridin-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h1,3-6,9,11H,7H2 |
InChI Key |
LRZUBSKDWUXWHF-UHFFFAOYSA-N |
SMILES |
C#CC(CC1=CC=CC=N1)O |
Canonical SMILES |
C#CC(CC1=CC=CC=N1)O |
synonyms |
2-Pyridineethanol,alpha-ethynyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



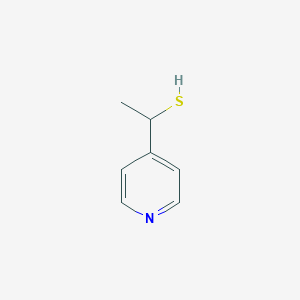
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
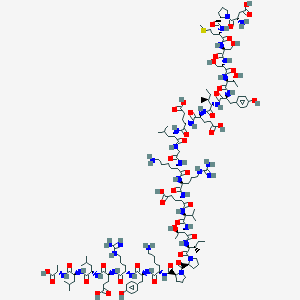
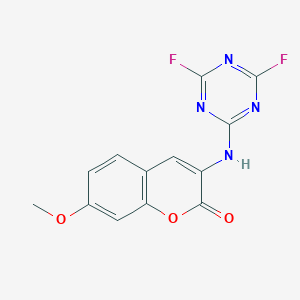
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
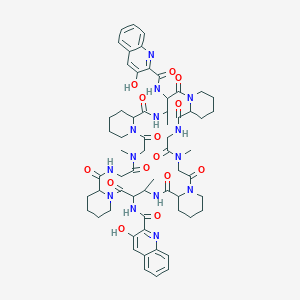
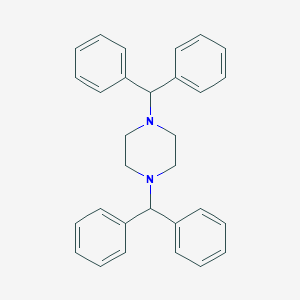
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
